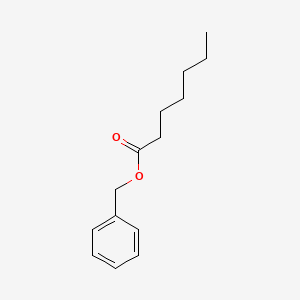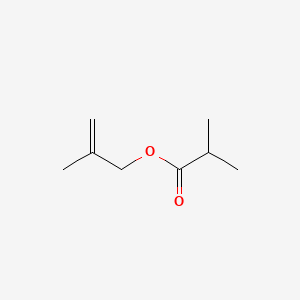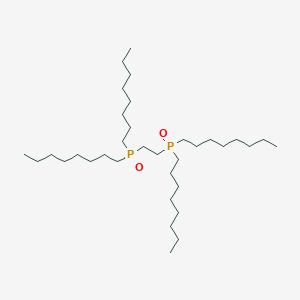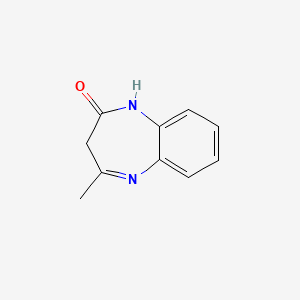
3-Methyl-1-adamantylisothiocyanate
Vue d'ensemble
Description
3-Methyl-1-adamantylisothiocyanate is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The addition of an isothiocyanate group to the adamantane structure imparts unique chemical properties, making this compound a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-adamantylisothiocyanate typically involves the reaction of 3-methyl-1-adamantylamine with a suitable isothiocyanate reagent. One common method is the reaction with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF) at room temperature. The reaction proceeds overnight, yielding the desired isothiocyanate product .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the use of primary amines and thiophosgene or its derivatives. recent advancements have focused on more sustainable methods, such as the catalytic sulfurization of isocyanides with elemental sulfur in the presence of amine bases .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-adamantylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thioureas and other derivatives.
Addition Reactions: The compound can participate in addition reactions with amines to form thioureas.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: DMF, toluene, and other organic solvents are typically used.
Major Products:
Thioureas: Formed by the reaction with amines.
Ureas: Can be synthesized from thioureas through further transformations.
Applications De Recherche Scientifique
3-Methyl-1-adamantylisothiocyanate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-1-adamantylisothiocyanate involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound’s lipophilicity, imparted by the adamantane moiety, enhances its ability to penetrate biological membranes and reach its molecular targets .
Comparaison Avec Des Composés Similaires
1-Isothiocyanato-3-methyladamantane: Shares a similar structure but differs in the position of the isothiocyanate group.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in peptide sequencing.
Sulforaphane: A naturally occurring isothiocyanate with well-documented anticancer properties.
Uniqueness: 3-Methyl-1-adamantylisothiocyanate is unique due to the presence of the adamantane scaffold, which provides enhanced stability and lipophilicity compared to simpler isothiocyanates. This makes it particularly valuable in applications requiring robust and stable compounds, such as drug delivery systems and surface recognition studies .
Propriétés
IUPAC Name |
1-isothiocyanato-3-methyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)13-8-14/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYYILGFJOGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343612 | |
| Record name | 3-methyl-1-adamantylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136860-48-5 | |
| Record name | 3-methyl-1-adamantylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















